Icariside F2: A Technical Overview of its Chemical Structure and Biological Activity
Icariside F2: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside F2 is an aromatic glycoside isolated from the leaves of Eucommia ulmoides Oliver, a plant with a long history in traditional medicine.[1][2] This compound has garnered significant interest within the scientific community for its potent anti-inflammatory properties, primarily attributed to its role as a robust inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the chemical structure of Icariside F2, its physicochemical properties, and detailed experimental protocols for evaluating its biological activity.
Chemical Structure and Properties
Icariside F2, also known as benzyl 6-O-beta-D-apiofuranosyl-beta-D-glucoside, is characterized by a benzyl group attached to a disaccharide moiety.[3] The detailed chemical identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers for Icariside F2
| Identifier | Value | Source |
| Molecular Formula | C18H26O10 | [1][3][4][5] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol | [4][5][6] |
| CAS Number | 115009-57-9 | [1] |
| PubChem CID | 14079045 | [3][5] |
| Canonical SMILES | C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O | [6] |
| InChI Key | NJMQSVWMCODQIP-FQXXIRCGSA-N | [3][4][6] |
Table 2: Physicochemical Properties of Icariside F2
| Property | Value | Source |
| Molecular Weight | 402.39 g/mol | [1][5] |
| Monoisotopic Mass | 402.1526 Da | [4] |
| logP | -1.189 | [6] |
| Topological Polar Surface Area (TPSA) | 158 Ų | [5][6] |
| Rotatable Bond Count | 7 | [3] |
| Hydrogen Bond Donors | 6 | [6] |
| Hydrogen Bond Acceptors | 10 | [6] |
| Solubility | Very soluble in water | [3] |
Biological Activity: NF-κB Inhibition
Icariside F2 is a potent inhibitor of NF-κB, a key transcription factor involved in inflammatory responses.[1][2] The inhibitory activity of Icariside F2 has been quantified, providing a critical metric for its potential therapeutic efficacy.
Table 3: In Vitro Biological Activity of Icariside F2
| Target | IC50 | Assay Conditions | Source |
| NF-κB | 16.25 μM | In vitro cell-based assay | [1][2] |
Experimental Protocols
To facilitate further research and validation of Icariside F2's biological activities, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the effect of Icariside F2 on cell viability and to establish non-toxic concentrations for subsequent bioactivity assays. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Cells (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium
-
Icariside F2 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or 100% DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Icariside F2 in culture medium. Remove the old medium from the cells and add 100 µL of the Icariside F2 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well and agitate the plate on an orbital shaker for 15 minutes in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production
This protocol assesses the ability of Icariside F2 to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
Icariside F2 stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells at 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of Icariside F2 for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to each well, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B to each well. Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-stimulated control.
NF-κB Translocation and Activity Assay
To directly measure the inhibitory effect of Icariside F2 on NF-κB, a reporter gene assay or an immunofluorescence-based nuclear translocation assay can be employed. The latter is described here.
Materials:
-
Cells suitable for imaging (e.g., HeLa or A549 cells)
-
Icariside F2 stock solution
-
Inflammatory stimulus (e.g., TNF-α or IL-1β)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on imaging-compatible plates or coverslips. Pre-treat with Icariside F2 for 1 hour before stimulating with TNF-α or IL-1β for a specified time (e.g., 30 minutes) to induce NF-κB translocation.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of the p65 subunit by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathway Visualization
The anti-inflammatory effect of Icariside F2 is mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the point of intervention by Icariside F2.
Caption: NF-κB signaling pathway and the inhibitory action of Icariside F2.
Conclusion
Icariside F2 presents a compelling profile as a natural compound with significant anti-inflammatory potential. Its well-defined chemical structure and potent inhibitory activity against the NF-κB pathway make it a valuable candidate for further investigation in the development of novel therapeutics for inflammatory diseases. The standardized protocols provided herein offer a foundation for researchers to explore and expand upon the current understanding of Icariside F2's pharmacological effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
